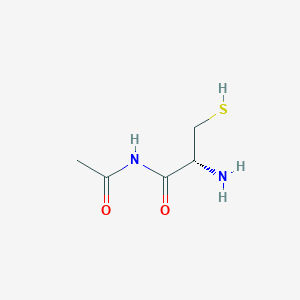
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an acetyl group, an amino group, and a sulfanyl group attached to a propanamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-acetyl-2-amino-3-sulfanylpropanamide typically involves the acetylation of 2-amino-3-sulfanylpropanoic acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. Common reagents used in this synthesis include acetic anhydride and a base such as pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (2R)-N-acetyl-2-amino-3-sulfanylpropanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the acetyl group can participate in acetylation reactions, modifying the activity of enzymes and other proteins. These interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-N-acetyl-2-amino-3-sulfanylpropanamide: The enantiomer of the compound, differing in the stereochemistry at the second carbon.
N-acetylcysteine: A related compound with similar functional groups but lacking the amide moiety.
Cysteine: The parent amino acid from which (2R)-N-acetyl-2-amino-3-sulfanylpropanamide is derived.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an acetyl and a sulfanyl group. This combination of functional groups allows it to participate in a diverse array of chemical reactions and makes it a versatile molecule for various applications.
Eigenschaften
Molekularformel |
C5H10N2O2S |
|---|---|
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide |
InChI |
InChI=1S/C5H10N2O2S/c1-3(8)7-5(9)4(6)2-10/h4,10H,2,6H2,1H3,(H,7,8,9)/t4-/m0/s1 |
InChI-Schlüssel |
YVDBIXASASLJPM-BYPYZUCNSA-N |
Isomerische SMILES |
CC(=O)NC(=O)[C@H](CS)N |
Kanonische SMILES |
CC(=O)NC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















